Tenuifoliside B

Description

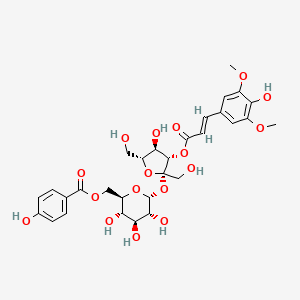

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYKIOIUVMDUIK-GUJRDUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139726-36-6 | |

| Record name | Tenuifoliside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENUIFOLISIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38VD25Q1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenuifoliside B: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure, Properties, and Biological Activities of Tenuifoliside B for Researchers, Scientists, and Drug Development Professionals.

This compound is a naturally occurring oligosaccharide ester isolated from the roots of several plant species, most notably Polygala tenuifolia, Polygala japonica, and Polygala sibirica.[1] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuroprotection and as an inhibitor of lactate dehydrogenase. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, along with detailed experimental protocols and visualizations of associated signaling pathways.

Chemical Structure and Properties

This compound possesses a complex chemical structure, which is fundamental to its biological activity. A summary of its key chemical and physical properties is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | [1] |

| Molecular Formula | C₃₀H₃₆O₁₇ | [1] |

| Molecular Weight | 668.6 g/mol | [1][2] |

| CAS Number | 139726-36-6 | [1][3] |

| Canonical SMILES | COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--COC(=O)C4=CC=C(C=C4)O)O)O)O)CO">C@@HO | [3] |

| Appearance | Solid Powder | [4] |

| Solubility | Soluble in DMSO | [5] |

| Purity (commercial) | 98% - 99.17% | [3][4] |

| XLogP3-AA | -0.9 | [1] |

| Hydrogen Bond Donor Count | 8 | [1] |

| Hydrogen Bond Acceptor Count | 17 | [2] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. Key activities include neuroprotection and enzyme inhibition.

Neuroprotective Effects

This compound exhibits neuroprotective properties, showing potential for the treatment of neurodegenerative diseases such as Alzheimer's disease.[6] It has been shown to protect against glutamate and serum deficiency-induced neuronal damage.[7] Furthermore, it has demonstrated cognitive-improving and cerebral-protective effects by inhibiting potassium cyanide (KCN)-induced hypoxia and scopolamine-induced memory impairment in animal models.[6][8]

Lactate Dehydrogenase (LDH) Inhibition

This compound has been identified as a lactate dehydrogenase (LDH) inhibitor.[4][8] LDH is an enzyme that plays a crucial role in anaerobic glycolysis. Its inhibition is a therapeutic strategy being explored for conditions such as ischemic stroke.[8]

Table 2: Summary of Biological Activities of this compound

| Activity | Description | Potential Application | Source |

| Neuroprotection | Protects neurons from damage induced by excitotoxicity, hypoxia, and memory-impairing agents. | Alzheimer's disease, Cognitive enhancement | [6][7] |

| LDH Inhibition | Inhibits the enzymatic activity of lactate dehydrogenase. | Ischemic stroke | [4][8] |

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, the mechanisms of related compounds from Polygala tenuifolia and other natural products with similar activities provide valuable insights. For instance, Tenuifoliside A, a closely related compound, is known to exert its neuroprotective effects through the BDNF/TrkB-ERK/PI3K-CREB signaling pathway.[1] It is plausible that this compound may act through similar or overlapping pathways.

Many neuroprotective phenolic compounds modulate pathways involving mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB).[9] The anti-inflammatory effects of compounds from Polygala tenuifolia have been linked to the inhibition of the JNK and NF-κB signaling pathways.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, analysis, and biological evaluation of this compound.

Isolation of this compound from Polygala tenuifolia

The following protocol describes a general procedure for the isolation of this compound.

Protocol:

-

Plant Material Preparation: The roots of Polygala tenuifolia are dried and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to reflux extraction with a 50-70% aqueous ethanol solution. This process is typically repeated three times to ensure maximum yield.[10]

-

Concentration: The combined ethanolic extracts are filtered, and the solvent is removed under reduced pressure to obtain a concentrated crude extract.[10]

-

Fractionation: The crude extract is then suspended in water and partitioned with n-butanol. The n-butanol fraction, which will contain this compound, is collected.

-

Chromatography: The n-butanol fraction is subjected to a series of chromatographic separations. This may include silica gel column chromatography, followed by reverse-phase C18 (RP-C18) and Sephadex LH-20 column chromatography to isolate the compound of interest.[11]

-

Purification: The fractions containing this compound are pooled and further purified, for instance, by recrystallization from 95% ethanol.[10]

-

Structural Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative protocol for the quantitative analysis of this compound.

Table 3: HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | ACQUITY UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm) or similar C18 column |

| Mobile Phase | Gradient elution with water (A) and acetonitrile (B) |

| Gradient Program | A typical gradient might be: 0-1 min, 5% B; 1-3.5 min, 5-85% B; 3.5-4.0 min, 85% B; 4.0-4.1 min, 85-5% B; 4.1-5.0 min, 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 320 nm |

| Injection Volume | 5 µL |

This is a general protocol, and optimization may be required based on the specific instrument and column used.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity in SH-SY5Y Cells)

This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in the SH-SY5Y human neuroblastoma cell line.

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Induction of Excitotoxicity: After pre-treatment, expose the cells to a toxic concentration of glutamate (e.g., 10-50 mM) for 24 hours.[12]

-

Assessment of Cell Viability:

-

MTT Assay: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm).

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death. The absorbance is typically measured at 490 nm.[13]

-

-

Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to control groups (untreated cells and cells treated with glutamate alone).

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on LDH.

Protocol:

-

Assay Principle: The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

-

Reagents:

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

LDH enzyme solution

-

NAD⁺ solution

-

Sodium lactate solution

-

This compound solution at various concentrations

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, NAD⁺ solution, and this compound (or vehicle control).

-

Add the LDH enzyme solution and incubate for a short period.

-

Initiate the reaction by adding the sodium lactate solution.

-

Immediately measure the absorbance at 340 nm at regular intervals to determine the reaction rate.

-

-

Data Analysis: Calculate the percentage of LDH inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with significant potential for therapeutic development, particularly in the areas of neurodegenerative diseases and ischemic stroke. Its neuroprotective and LDH inhibitory activities are well-documented, although further research is needed to fully elucidate its mechanisms of action and specific molecular targets. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this intriguing compound. Future studies should focus on in-depth mechanistic investigations, pharmacokinetic and toxicological profiling, and preclinical evaluation in relevant disease models to translate the therapeutic potential of this compound into clinical applications.

References

- 1. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine-induced learning and memory impairments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gut-Brain Axis-Based Polygala Tenuifolia and Magnolia Officinalis Improve D-gal-Induced Cognitive Impairment in Mice Through cAMP and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104650173A - Preparation method of tenuifolin through extraction from polygala tenuifolia - Google Patents [patents.google.com]

- 11. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenuifoliside B: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifoliside B, a complex phenylpropanoid sucrose ester, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sources of this compound, its proposed biosynthetic pathway, and detailed experimental methodologies for its extraction and analysis. Quantitative data on its prevalence in various sources are presented in a structured format to facilitate comparative analysis. Furthermore, this document includes detailed diagrams generated using Graphviz to visually represent the intricate biochemical pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development.

Natural Sources of this compound

This compound is a naturally occurring compound found predominantly within the plant genus Polygala, commonly known as milkworts or snakeroots. The primary documented sources of this compound are:

-

Polygala tenuifolia Willd.: The roots of this plant, known in traditional Chinese medicine as Yuan Zhi, are the most well-documented and significant source of this compound.[1][2][3]

-

Polygala japonica Houtt.: This species has also been identified as a natural source of this compound.[1]

-

Polygala sibirica L.: Research has confirmed the presence of this compound in this species as well.[1][2][3]

While these three species are the principal sources, other members of the Polygala genus may also contain this compound, though further research is required for confirmation. The concentration of this compound can vary depending on the plant's geographical origin, growing conditions, and the specific part of the plant being analyzed.

Quantitative Analysis of this compound in Polygala tenuifolia

The concentration of this compound in the roots of Polygala tenuifolia varies significantly based on the geographical source of the plant material. A study utilizing ultra-performance liquid chromatography (UPLC) has provided quantitative data on the content of this compound and other related compounds in samples from different provinces in China.

| Sample Origin (Province in China) | This compound Content (mg/g) | Reference |

| Shanxi | 0.13 - 0.53 | [4] |

| Hebei | 0.08 - 0.27 | [4] |

| Shaanxi | 0.10 - 0.41 | [4] |

This data highlights the importance of sourcing and quality control in the research and development of this compound-based products.

Biosynthesis Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated in the scientific literature. However, based on the biosynthesis of its constituent parts—a sucrose core, a sinapoyl group, and a p-hydroxybenzoyl group—a proposed pathway can be constructed. This pathway involves the convergence of carbohydrate metabolism and the phenylpropanoid pathway.

Phenylpropanoid Pathway: Synthesis of Acyl Moieties

The sinapoyl and p-hydroxybenzoyl moieties of this compound are derived from the amino acid L-phenylalanine via the well-established phenylpropanoid pathway.[5][6][7][8][9]

Key Enzymes in the Phenylpropanoid Pathway:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

C3H: p-coumarate 3-hydroxylase

-

COMT: Caffeoyl-CoA O-methyltransferase

-

F5H: Ferulate 5-hydroxylase

Proposed Acylation of Sucrose

The final steps in the biosynthesis of this compound are believed to involve the sequential acylation of a sucrose molecule. Specific acyltransferases are responsible for attaching the p-hydroxybenzoyl and sinapoyl groups to the sucrose backbone at the correct positions. While the exact enzymes in Polygala species have not been identified, they are likely members of the BAHD acyltransferase superfamily, which are known to be involved in the biosynthesis of a wide range of plant secondary metabolites.

Experimental Protocols

Generalized Protocol for Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from the roots of Polygala tenuifolia, compiled from various methodologies described in the literature.[10] Researchers should optimize these steps for their specific experimental conditions.

Methodology Details:

-

Preparation of Plant Material: The roots of Polygala tenuifolia are dried, typically in the shade, and then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a polar solvent, most commonly an aqueous solution of methanol (e.g., 70% methanol). Maceration with stirring at room temperature or Soxhlet extraction can be employed. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound, being a relatively polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography for further separation. A variety of stationary phases can be used, including Diaion HP-20 resin, silica gel, and ODS (C18) silica gel. Elution is performed with a gradient of solvents, for example, a methanol-water or chloroform-methanol gradient.

-

Fraction Analysis and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

Further Purification: The pooled fractions are further purified using size-exclusion chromatography on a Sephadex LH-20 column to remove impurities of different molecular sizes.

-

Final Purification: The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

-

Structural Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

UPLC Method for Quantitative Analysis

The following is a summary of the UPLC method used for the quantitative analysis of this compound in Polygala tenuifolia extracts as described by Xu et al. (2017).[4]

Chromatographic Conditions:

-

Instrument: Waters ACQUITY UPLC system

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 270 nm

-

Injection Volume: 2 µL

Sample Preparation:

-

Accurately weigh 1.0 g of powdered Polygala tenuifolia root.

-

Add 50 mL of 70% methanol.

-

Subject to ultrasonication for 30 minutes.

-

Cool and replenish the lost weight with 70% methanol.

-

Filter the solution through a 0.22 µm membrane filter before injection.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. This guide provides a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and detailed methodologies for its extraction and quantification. The provided data and diagrams are intended to serve as a valuable resource for researchers and professionals, facilitating further investigation into the pharmacological properties and potential applications of this intriguing molecule. Future research should focus on the definitive elucidation of the this compound biosynthetic pathway, including the identification and characterization of the specific acyltransferases involved. Such knowledge could pave the way for biotechnological production methods and the synthesis of novel analogs with enhanced therapeutic efficacy.

References

- 1. This compound | C30H36O17 | CID 10055215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Tenuifoliside B: A Deep Dive into its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifoliside B, an acylated oligosaccharide derived from the roots of Polygala tenuifolia Willd., is emerging as a compound of significant interest in the field of neuropharmacology. Traditionally used in Chinese medicine for cognitive ailments, modern research is beginning to elucidate the precise molecular mechanisms that underpin its neuroprotective and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in neuronal cells, with a focus on its impact on key signaling pathways, cellular processes, and its potential as a therapeutic agent for neurodegenerative diseases. While direct quantitative data for this compound is still emerging, this paper will also draw upon data from closely related compounds from the same plant, such as Tenuifolin and Tenuifoliside A, to provide a broader context for its potential bioactivity.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inhibiting neuroinflammation, and preventing apoptosis. Evidence suggests that it also plays a role in promoting neuronal plasticity and survival. One of its identified direct targets is lactate dehydrogenase (LDH), an enzyme implicated in cellular metabolism and which can be released upon cell damage.[1][2]

Anti-inflammatory Effects

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound and its related compounds have demonstrated potent anti-inflammatory properties. The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By suppressing the activation and nuclear translocation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Table 1: Anti-inflammatory Effects of Tenuifolin (a related compound)

| Experimental Model | Treatment | Measured Parameter | Result | Reference |

| Aβ42 oligomer-induced BV2 microglial cells | Tenuifolin | Release of TNF-α, IL-6, IL-1β | Inhibition of release | [PubMed: 32444542] |

| Aβ42 oligomer-induced BV2 microglial cells | Tenuifolin | Expression of iNOS and COX-2 | Inhibition of expression | [PubMed: 32444542] |

| LPS-stimulated RAW264.7 macrophages | Tenuifoliside A | Production of NO, iNOS, PGE2, COX-2 | Inhibition of production | [PubMed: 24076326] |

| LPS-stimulated murine peritoneal macrophages | Tenuifoliside A | Production of TNF-α, IL-1β | Suppression of production | [PubMed: 24076326] |

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. This compound is believed to possess antioxidant properties, helping to neutralize ROS and reduce lipid peroxidation.

Table 2: Antioxidant Effects of Tenuifolin (a related compound)

| Experimental Model | Treatment | Measured Parameter | Result | Reference |

| Corticosterone-treated PC12 cells | Tenuifolin (low, medium, high doses) | ROS levels | Reduction to 1.68-fold, 1.54-fold, and 1.3-fold vs. control | [PMC: PMC11598141] |

| Corticosterone-treated PC12 cells | Tenuifolin (low, medium, high doses) | MDA levels | Reduction to 1.79-fold, 1.53-fold, and 1.38-fold vs. control | [PMC: PMC11598141] |

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. This compound and related compounds have been shown to inhibit neuronal apoptosis through multiple mechanisms. This includes the modulation of the Bcl-2 family of proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. Furthermore, it can inhibit the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis.

Table 3: Anti-apoptotic Effects of Tubuloside B (a compound with similar neuroprotective properties)

| Experimental Model | Treatment | Measured Parameter | Result | Reference |

| TNFα-induced SH-SY5Y cells | Tubuloside B (1, 10, or 100 mg/L) | Percentage of apoptotic cells | Attenuation of apoptosis | [Acta Pharmacol Sin 2004; 25: 1327-32] |

| TNFα-induced SH-SY5Y cells | Tubuloside B (1, 10, or 100 mg/L) | Caspase-3 activity | Inhibition of activity | [Acta Pharmacol Sin 2004; 25: 1327-32] |

| TNFα-induced SH-SY5Y cells | Tubuloside B (1, 10, or 100 mg/L) | Mitochondrial membrane potential | Maintenance of potential | [Acta Pharmacol Sin 2004; 25: 1327-32] |

Signaling Pathways Modulated by this compound and Related Compounds

The neuroprotective effects of this compound are orchestrated through the modulation of several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of this pathway by compounds like Tenuifoliside A has been shown to promote neuronal survival and inhibit apoptosis.[3] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic targets, thereby promoting cell survival.

Figure 1: this compound's activation of the PI3K/Akt pathway.

MEK/ERK/CREB Signaling Pathway

The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in neuronal survival, differentiation, and plasticity. Tenuifoliside A has been demonstrated to activate this pathway, leading to the phosphorylation of ERK.[3] Activated ERK can then phosphorylate the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of genes involved in neuronal survival and plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[4]

Figure 2: this compound's influence on the MEK/ERK/CREB pathway.

NF-κB Signaling Pathway

As mentioned earlier, the NF-κB pathway is a key mediator of inflammation. Tenuifolin, a closely related compound, has been shown to inhibit the activation of this pathway in microglia. This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory response that contributes to neuronal damage.

Figure 3: Inhibition of the NF-κB pathway by this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound's mechanism of action in neuronal cells.

Cell Culture and Treatment

-

Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are commonly used models for neurodegenerative disease research. Primary neuronal cultures can also be utilized for more physiologically relevant studies.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours) before being exposed to a neurotoxic stimulus (e.g., amyloid-beta, glutamate, H2O2, or TNF-α).

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with this compound and/or the neurotoxic agent as described above.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Culture and treat cells in 6-well plates.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels.

-

Procedure:

-

Culture and treat cells in a black 96-well plate.

-

After treatment, wash the cells with PBS and incubate with DCFH-DA (10 µM) for 30 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Principle: The fluorescent dye JC-1 is used to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Procedure:

-

Culture and treat cells on glass coverslips or in a 96-well plate.

-

After treatment, incubate the cells with JC-1 staining solution for 20 minutes at 37°C.

-

Wash the cells with staining buffer.

-

Observe the cells under a fluorescence microscope or measure the fluorescence intensity of both red and green channels using a fluorescence plate reader. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

-

Conclusion and Future Directions

This compound, a natural compound from Polygala tenuifolia, demonstrates significant promise as a neuroprotective agent. Its mechanism of action appears to be multifaceted, involving the attenuation of neuroinflammation and oxidative stress, and the inhibition of apoptosis. These effects are mediated through the modulation of key signaling pathways, including the NF-κB, PI3K/Akt, and MEK/ERK/CREB pathways.

While the current body of research, particularly on related compounds like Tenuifolin and Tenuifoliside A, provides a strong foundation for understanding the potential of this compound, further investigation is warranted. Future studies should focus on obtaining specific quantitative data for this compound, including its IC50 values for various neuroprotective effects and its precise binding affinities for its molecular targets. In vivo studies in animal models of neurodegenerative diseases are also crucial to validate its therapeutic efficacy and safety profile. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be essential for its potential translation into a clinical setting. The continued exploration of this compound and its derivatives could pave the way for novel therapeutic strategies for a range of debilitating neurological disorders.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance [frontiersin.org]

Tenuifoliside B: A Technical Overview of its Anti-inflammatory Activity and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifoliside B is a sucrose ester derivative isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae). The roots of this plant, known as Radix Polygalae, have a long history of use in traditional medicine for treating a variety of ailments, including inflammation-related conditions.[1] While much of the research on Polygala tenuifolia has focused on other constituents like Tenuifoliside A and various saponins, this compound is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory activity, the signaling pathways it modulates, and the experimental methodologies used in its evaluation.

Anti-inflammatory Activity: Quantitative Data

The anti-inflammatory effects of this compound have been assessed by measuring its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of nitric oxide (NO) and prostaglandin E2 (PGE2), which are central to the inflammatory response.[2]

| Compound | Cell Line | Parameter | IC50 (µM) | Inhibition at 50 µM (%) |

| This compound | RAW 264.7 | NO Production | > 50 | 18.23 ± 2.14 |

| PGE2 Production | > 50 | 25.43 ± 1.87 | ||

| Tenuifoliside A (for comparison) | RAW 264.7 | NO Production | > 50 | 21.34 ± 1.56 |

| PGE2 Production | > 50 | 34.12 ± 1.33 | ||

| Positive Control (L-NMMA for NO) | RAW 264.7 | NO Production | 8.21 ± 0.23 | - |

| Positive Control (Aspirin for PGE2) | RAW 264.7 | PGE2 Production | 15.12 ± 0.54 | - |

Data extracted from studies on phenylpropanoid sucrose esters from Polygala tenuifolia.[2][3] L-NMMA (N(G)-Monomethyl-L-arginine) is a nitric oxide synthase inhibitor.

Signaling Pathways Modulated by this compound

While direct studies on the signaling pathways of this compound are limited, the mechanisms can be inferred from research on structurally related compounds from Polygala tenuifolia, particularly Tenuifoliside A and other sucrose esters. The primary anti-inflammatory mechanism is believed to be the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6.[4] Tenuifoliside A has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[4] It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are also key regulators of inflammation. LPS stimulation activates these kinases, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB. Tenuifoliside A has been demonstrated to specifically decrease the phosphorylation of JNK in LPS-stimulated macrophages.[4] This suggests that this compound may also modulate the MAPK pathway, contributing to its anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for 1-2 hours before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

-

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

-

Procedure:

-

Cell culture supernatants are added to a 96-well plate pre-coated with a PGE2 capture antibody.

-

A fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 is added to each well. This competes with the PGE2 in the sample for binding to the capture antibody.

-

After incubation and washing, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at 450 nm.

-

The concentration of PGE2 in the sample is inversely proportional to the color intensity and is calculated based on a standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated IκBα, and phosphorylated JNK).

-

Procedure:

-

Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

-

Conclusion and Future Directions

This compound, a sucrose ester from Polygala tenuifolia, demonstrates modest anti-inflammatory activity by inhibiting the production of NO and PGE2 in LPS-stimulated macrophages. Based on evidence from structurally related compounds, its mechanism of action is likely mediated through the inhibition of the NF-κB and MAPK (JNK) signaling pathways.

For drug development professionals, this compound represents a potential lead compound, although its in vitro potency appears lower than other constituents of Polygala tenuifolia. Future research should focus on:

-

In-depth Mechanistic Studies: Directly investigating the effects of this compound on the phosphorylation of IκBα, p65, JNK, ERK, and p38 to confirm the proposed signaling pathways.

-

Nrf2/HO-1 Pathway Investigation: Exploring whether this compound also activates the antioxidant Nrf2/HO-1 pathway, which is a common mechanism for many anti-inflammatory natural products.

-

In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation to determine its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify modifications that could enhance its anti-inflammatory potency.

A more complete understanding of the pharmacological profile of this compound will be crucial in determining its viability as a candidate for the development of novel anti-inflammatory therapies.

References

- 1. Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenuifoliside B and the CREB Signaling Pathway: A Technical Guide for Neuroprotective Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifoliside B, an oligosaccharide ester isolated from the roots of Polygala tenuifolia, represents a promising class of natural compounds with potential therapeutic applications in neurodegenerative diseases and depression. Emerging research on related compounds from the same plant, such as Tenuifoliside A, strongly suggests that the neuroprotective effects of these molecules are mediated, at least in part, through the modulation of the cAMP response element-binding protein (CREB) signaling pathway. This technical guide provides an in-depth overview of the putative mechanism of this compound's action on the CREB pathway, supported by data from closely related compounds, detailed experimental protocols, and visual representations of the key signaling cascades.

The CREB signaling pathway plays a crucial role in neuronal survival, synaptic plasticity, and memory formation.[1] Its activation leads to the transcription of genes involved in these vital processes, including Brain-Derived Neurotrophic Factor (BDNF).[2][3] Consequently, compounds that can positively regulate this pathway are of significant interest for the development of novel neuroprotective and antidepressant therapies.

Core Mechanism: this compound Regulation of CREB Signaling

While direct studies on this compound are limited, the mechanism of action can be inferred from extensive research on Tenuifoliside A and other active constituents of Polygala tenuifolia. The proposed signaling cascade initiated by these compounds involves the activation of the BDNF/TrkB receptor, leading to the downstream phosphorylation and activation of CREB.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound activating the CREB pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Tenuifoliside A (TFSA) and 3,6'-Disinapoyl sucrose (DISS), two other major oligosaccharide esters from Polygala tenuifolia, which demonstrate the neuroprotective and CREB-activating effects likely shared by this compound.

Table 1: Effect of Tenuifoliside A on CREB Phosphorylation and Related Signaling

| Treatment | Outcome | Fold Change (vs. Control) | Cell Line | Reference |

| TFSA | p-CREB (Ser133) | Increased | C6 glioma | [4] |

| TFSA | p-ERK | Increased | C6 glioma | [4] |

| TFSA | p-Akt | Increased | C6 glioma | [4] |

| TFSA + U0126 (ERK inhibitor) | p-CREB (Ser133) | Blocked | C6 glioma | [4] |

| TFSA + LY294002 (PI3K inhibitor) | p-CREB (Ser133) | Blocked | C6 glioma | [4] |

Table 2: Synergistic Effects of DISS and Tenuifoliside A on the CREB-BDNF Pathway

| Treatment | Outcome | Observation | Cell Line | Reference |

| DISS (75µM or 150µM) | p-CREB/CREB ratio | Increased | SH-SY5Y | [5] |

| TFSA (25µM or 75µM) | p-CREB/CREB ratio | Increased | SH-SY5Y | [5] |

| DISS + TFSA | p-CREB/CREB ratio | Additive Increase | SH-SY5Y | [5] |

| DISS + TFSA | BDNF protein expression | Significant Increase | SH-SY5Y | [5] |

| DISS + TFSA | BDNF mRNA expression | Synergistic Increase | SH-SY5Y | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on the CREB signaling pathway, based on standard laboratory practices and protocols described in related literature.

Western Blotting for CREB and p-CREB

This protocol is for determining the relative levels of total CREB and phosphorylated CREB (p-CREB) in cell lysates.

Experimental Workflow Diagram:

References

- 1. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active constituent of Polygala tenuifolia attenuates cognitive deficits by rescuing hippocampal neurogenesis in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing Neuroprotection Through Exercise: The Synergistic Effects of Bioactive Plant Compounds Via the CREB-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic Neuroprotective Effects of Two Herbal Ingredients via CREB-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Tenuifoliside B: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifoliside B is a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia, a plant with a long history of use in traditional medicine for its cognitive-enhancing and neuroprotective properties.[1][2] Emerging research has identified this compound as a bioactive compound with a range of potential therapeutic applications. This technical guide provides a detailed overview of the current scientific understanding of the biological activities of this compound, with a particular focus on its neuroprotective effects.

It is important to distinguish this compound from a similarly named compound, Tenuifolide B , which is isolated from Cinnamomum tenuifolium. While both are natural products, they are distinct chemical entities with different reported primary biological activities. This guide will address the known activities of this compound and will also present the well-documented anticancer activities of Tenuifolide B to provide a comprehensive view of related compounds in drug discovery.

This compound: Neuroprotective and Lactate Dehydrogenase Inhibitory Activities

This compound has been identified as a key contributor to the cognitive-enhancing effects of Polygala tenuifolia.[2] Its biological activities in this domain, along with its inhibitory action on lactate dehydrogenase, are summarized below.

Quantitative Data

Currently, specific quantitative data such as IC50 or EC50 values for the neuroprotective and anti-inflammatory effects of isolated this compound are not extensively reported in the available scientific literature. The following table summarizes its observed biological effects.

| Biological Activity | Model System | Observed Effect | Reference |

| Neuroprotection | Scopolamine-induced memory impairment in mice | Ameliorated cognitive deficits, suggesting enhancement of the cholinergic system. | [2][3] |

| Cerebral Protection | Potassium Cyanide (KCN)-induced hypoxia in mice | Demonstrated a protective effect against hypoxia-induced damage. | [2][3] |

| Enzyme Inhibition | In vitro assays | Identified as a lactate dehydrogenase (LDH) inhibitor. | [1][4] |

| Anti-inflammatory | Inferred from studies on Polygala tenuifolia extracts | Postulated to have anti-inflammatory effects, though direct evidence for the isolated compound is limited. | [5][6] |

| Anti-apoptotic | Inferred from studies on Polygala tenuifolia extracts | Suggested to possess anti-apoptotic properties, but specific studies on this compound are needed for confirmation. | [6] |

Experimental Protocols

The following are generalized protocols for the key in vivo and in vitro assays used to characterize the biological activities of this compound.

1. Scopolamine-Induced Memory Impairment in Mice

-

Objective: To evaluate the potential of this compound to ameliorate cognitive deficits.[7]

-

Animal Model: Male C57BL/6 mice are commonly used.[8]

-

Procedure:

-

Administer this compound (dissolved in a suitable vehicle) orally or via intraperitoneal (i.p.) injection for a predetermined period (e.g., 7-14 days).

-

Thirty minutes after the final administration of the test compound, induce amnesia by injecting scopolamine (1 mg/kg, i.p.).[7][9]

-

Conduct behavioral tests, such as the Y-maze or Morris water maze, to assess learning and memory.[10]

-

After behavioral testing, brain tissues (e.g., hippocampus and cortex) can be collected for biochemical analysis, such as measuring acetylcholinesterase (AChE) activity.[11]

-

2. Potassium Cyanide (KCN)-Induced Hypoxia in Mice

-

Objective: To assess the cerebroprotective effects of this compound against cytotoxic hypoxia.

-

Animal Model: Male ICR or Kunming mice are typically used.

-

Procedure:

-

Administer this compound at various doses to different groups of mice.

-

After a specified pretreatment time, induce hypoxia by administering a lethal dose of KCN (e.g., 160 µg/kg, i.v.).[12]

-

Record the time to respiratory arrest or death. An increase in survival time compared to the control group indicates a protective effect.

-

Alternatively, sublethal doses of KCN can be used to induce neuronal injury, which can then be assessed by measuring markers like lactate dehydrogenase (LDH) release in brain tissue homogenates.[13]

-

3. Lactate Dehydrogenase (LDH) Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound on LDH.[14]

-

Principle: LDH catalyzes the interconversion of lactate and pyruvate with the concomitant conversion of NAD+ and NADH. The rate of NADH formation or consumption can be measured spectrophotometrically at 340 nm.

-

Procedure:

-

In a 96-well plate, add a buffered solution containing lactate and NAD+.

-

Add various concentrations of this compound to the wells.

-

Initiate the reaction by adding a purified LDH enzyme solution.

-

Measure the change in absorbance at 340 nm over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate in a control well without the inhibitor. IC50 values can be determined from a dose-response curve.

-

Signaling Pathways

The neuroprotective effect of this compound in the scopolamine-induced amnesia model is suggested to be mediated through the enhancement of the cholinergic system. Scopolamine is a muscarinic acetylcholine receptor antagonist that impairs learning and memory. By counteracting the effects of scopolamine, this compound may help to restore cholinergic neurotransmission.

Figure 1. Proposed mechanism of this compound in enhancing the cholinergic system.

Tenuifolide B: Anticancer Activity

Tenuifolide B, isolated from Cinnamomum tenuifolium, has demonstrated selective antiproliferative activity against oral cancer cells while being less harmful to normal oral cells.[5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of Tenuifolide B were evaluated using an ATP-based cell viability assay.

| Cell Line | Cell Type | IC50 (µM) after 24h | Reference |

| Ca9-22 | Human oral squamous carcinoma | 4.67 | [5] |

| CAL 27 | Human oral squamous carcinoma | 7.05 | [5] |

| HGF-1 | Human gingival fibroblast (Normal) | > 15 (minimal toxicity) | [5] |

Experimental Protocols

1. Cell Viability Assay (ATP-based)

-

Objective: To determine the dose-dependent cytotoxic effect of Tenuifolide B.

-

Procedure:

-

Seed oral cancer cells (Ca9-22, CAL 27) and normal oral cells (HGF-1) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tenuifolide B (e.g., 0, 5, 10, 15 µM) for 24 hours.[5]

-

Add a cell viability reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Measure the luminescence using a microplate reader. The luminescence signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

2. Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with Tenuifolide B as described above.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity.[5]

-

-

Pancaspase Activity Assay:

-

Treat cells with Tenuifolide B.

-

Incubate the cells with a fluorescently labeled pan-caspase inhibitor (e.g., FAM-VAD-FMK).

-

Wash the cells to remove the unbound inhibitor.

-

Analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates the activation of caspases.[5]

-

3. Western Blot Analysis for Apoptosis Markers

-

Objective: To detect the cleavage of caspases and PARP, which are hallmarks of apoptosis.

-

Procedure:

-

Treat cells with Tenuifolide B for various time points (e.g., 3, 6, 12, 24 hours).[5]

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP.

-

Use a corresponding secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Signaling Pathway: Induction of Apoptosis

Tenuifolide B induces apoptosis in oral cancer cells through a mechanism involving the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the subsequent activation of both the intrinsic and extrinsic apoptotic pathways.[5]

Figure 2. Apoptotic signaling pathway induced by Tenuifolide B in oral cancer cells.

Conclusion

This compound, a natural product from Polygala tenuifolia, shows significant promise as a neuroprotective agent, with demonstrated efficacy in preclinical models of cognitive impairment and cerebral hypoxia. Its activity as a lactate dehydrogenase inhibitor further broadens its potential therapeutic relevance. However, there is a clear need for further research to quantify its biological effects and to fully elucidate the underlying molecular mechanisms.

In contrast, the similarly named compound, Tenuifolide B from Cinnamomum tenuifolium, has a well-documented selective anticancer activity against oral cancer cells, mediated by the induction of apoptosis through ROS generation and caspase activation.

For drug development professionals, both compounds represent interesting starting points for further investigation. Future studies on this compound should focus on obtaining robust quantitative data for its neuroprotective and potential anti-inflammatory activities and identifying its specific molecular targets and signaling pathways. Such research will be crucial in validating its therapeutic potential for neurological disorders.

References

- 1. Polygala Tenuifolia - NutraPedia [nutrahacker.com]

- 2. tmrjournals.com [tmrjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Polygala tenuifolia Willd. Extract delays non-alcoholic fatty liver disease progression in rats via the COX2 and PERK-elF2α-ATF4 pathway [frontiersin.org]

- 6. Polygala tenuifolia Willd. Extract delays non-alcoholic fatty liver disease progression in rats via the COX2 and PERK-elF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amelioration of Scopolamine-Induced Learning and Memory Impairment by α-Pinene in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ficuserecta Thunb Leaves Alleviate Memory Loss Induced by Scopolamine in Mice via Regulation of Oxidative Stress and Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiovascular responses to chemoreflex activation with potassium cyanide or hypoxic hypoxia in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of PKC inhibition against chemical hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lactate dehydrogenase kinetics and inhibition using a microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition Profiling of Rhodiola crenulata on Lactate Dehydrogenase Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

Tenuifoliside B: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifoliside B is a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia, a plant with a long history of use in traditional medicine for treating cognitive and inflammatory ailments. While research on this compound is not as extensive as for its analogue, Tenuifoliside A, existing literature suggests its potential as a bioactive compound. This technical guide provides a comprehensive review of the current knowledge on this compound, including its history, chemical properties, and what can be inferred about its biological activities and mechanisms of action from related compounds. This document summarizes key data, outlines experimental methodologies, and visualizes relevant biological pathways to serve as a foundational resource for researchers and professionals in drug development.

Introduction and History

This compound was first identified as a constituent of Polygala tenuifolia Willd. (Polygalaceae), a plant species native to Asia.[1] The roots of this plant, known as Radix Polygalae, have been a staple in traditional medicine for centuries, prescribed for conditions such as amnesia, neurasthenia, and inflammation. The isolation and structural elucidation of this compound and its analogues, including Tenuifoliside A, C, and D, have been part of a broader effort to identify the bioactive compounds responsible for the therapeutic effects of Polygala tenuifolia. While Tenuifoliside A has been the subject of more extensive pharmacological investigation, this compound is recognized as a significant component of the plant's chemical profile.[2]

Chemical Profile

Chemical Structure: this compound is an oligosaccharide ester. Its chemical structure has been characterized using spectroscopic methods.

Molecular Formula: C30H36O17[1]

Molecular Weight: 668.6 g/mol [1]

IUPAC Name: [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate[1]

CAS Number: 139726-36-6[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H36O17 | [1] |

| Molecular Weight | 668.6 g/mol | [1] |

| XLogP3-AA | -2.4 | |

| Hydrogen Bond Donor Count | 9 | |

| Hydrogen Bond Acceptor Count | 17 | |

| Rotatable Bond Count | 14 | |

| Exact Mass | 668.19524968 | [1] |

| Monoisotopic Mass | 668.19524968 | [1] |

| Topological Polar Surface Area | 277 Ų | |

| Heavy Atom Count | 47 | |

| Formal Charge | 0 | |

| Complexity | 1190 | |

| Isotope Atom Count | 0 | |

| Defined Atom Stereocenter Count | 10 | |

| Undefined Atom Stereocenter Count | 0 | |

| Defined Bond Stereocenter Count | 1 | |

| Undefined Bond Stereocenter Count | 0 | |

| Covalently-Bonded Unit Count | 1 | |

| Compound Is Canonicalized | Yes |

Note: Some data in this table is algorithmically predicted and should be confirmed experimentally.

Pharmacological Activities and Mechanism of Action

Direct pharmacological studies on this compound are limited. However, the well-documented activities of the closely related compound, Tenuifoliside A, and the extracts of Polygala tenuifolia provide strong indications of its potential therapeutic effects.

Neuroprotective Effects (Inferred from Tenuifoliside A)

Tenuifoliside A has demonstrated significant neuroprotective and anti-apoptotic effects.[3] Studies suggest that its mechanism of action involves the modulation of key signaling pathways related to neuronal survival and plasticity. It is plausible that this compound shares similar mechanisms due to its structural similarity. The proposed neuroprotective pathway for Tenuifoliside A involves the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling cascade.[3] This activation leads to the downstream phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt), which in turn promotes the phosphorylation of the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB is a transcription factor that upregulates the expression of genes crucial for neuronal survival and synaptic plasticity.

Anti-inflammatory Effects (Inferred from Tenuifoliside A and Polygala tenuifolia extracts)

Extracts of Polygala tenuifolia have well-established anti-inflammatory properties.[4] Tenuifoliside A has been shown to exert its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] In inflammatory conditions, lipopolysaccharide (LPS) can activate these pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Tenuifoliside A has been found to suppress the production of these inflammatory molecules.[5] Given that this compound is a major constituent of Polygala tenuifolia, it is likely to contribute to the overall anti-inflammatory profile of the plant extract through similar mechanisms.

Experimental Protocols

Isolation of this compound from Polygala tenuifolia

The following is a generalized protocol for the isolation of this compound based on methods reported for similar compounds from Polygala tenuifolia.

1. Extraction:

- Dried and powdered roots of Polygala tenuifolia are extracted with a polar solvent, typically methanol or ethanol, under reflux.

- The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

- The fractions are concentrated, and the fraction containing this compound (typically the more polar fractions like n-butanol or water) is selected for further purification.

3. Chromatographic Purification:

- The selected fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP-20).

- Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing this compound are pooled and further purified using repeated column chromatography, including reversed-phase chromatography (e.g., C18) and size-exclusion chromatography (e.g., Sephadex LH-20), until a pure compound is obtained.

4. Structure Elucidation:

- The structure of the isolated this compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Start [label="Dried Polygala tenuifolia Roots", fillcolor="#F1F3F4", fontcolor="#202124"];

Extraction [label="Methanol/Ethanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Crude_Extract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"];

Fractionation [label="Solvent Partitioning\n(DCM, EtOAc, n-BuOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Polar_Fraction [label="Polar Fraction (n-BuOH/Water)", fillcolor="#FBBC05", fontcolor="#202124"];

Column_Chromatography [label="Column Chromatography\n(Silica Gel, HP-20)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Semi_Pure [label="Semi-pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Purification [label="Further Purification\n(RP-C18, Sephadex LH-20)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pure_Compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analysis [label="Structural Elucidation\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Extraction;

Extraction -> Crude_Extract;

Crude_Extract -> Fractionation;

Fractionation -> Polar_Fraction;

Polar_Fraction -> Column_Chromatography;

Column_Chromatography -> Semi_Pure;

Semi_Pure -> Purification;

Purification -> Pure_Compound;

Pure_Compound -> Analysis;

}

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data in the published literature regarding the efficacy, potency (e.g., IC₅₀, EC₅₀), and pharmacokinetic profile of this compound. The available quantitative data primarily pertains to Tenuifoliside A and crude extracts of Polygala tenuifolia.

Table 2: Anti-inflammatory Activity of Polygala tenuifolia Aqueous Fraction

| Cytokine | IC₅₀ (µg/mL) |

| IL-12 p40 | 0.94 |

| IL-6 | 0.24 |

| TNF-α | 2.43 |

Note: This data is for the aqueous fraction of P. tenuifolia extract, which contains this compound among other compounds.

Conclusion and Future Directions

This compound is a structurally characterized natural product from Polygala tenuifolia. While its specific biological activities have not been extensively investigated, its close structural relationship to the well-studied Tenuifoliside A suggests that it likely possesses similar neuroprotective and anti-inflammatory properties. The inferred mechanisms of action, involving the BDNF/TrkB-ERK/PI3K-CREB and JNK/NF-κB signaling pathways, provide a strong rationale for future research.

There is a clear need for dedicated studies to isolate this compound in sufficient quantities for comprehensive pharmacological evaluation. Future research should focus on:

-

In vitro and in vivo studies to determine the specific neuroprotective and anti-inflammatory effects of this compound.

-

Quantitative analysis to establish its potency and efficacy.

-

Mechanism of action studies to confirm its effects on the proposed signaling pathways.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

Such research will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics for neurodegenerative and inflammatory diseases.

References

- 1. This compound | C30H36O17 | CID 10055215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of Two Old Phytochemicals versus Two Newly Researched Plant-Derived Compounds: Potential for Brain and Other Relevant Ailments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of Polygala tenuifolia root through inhibition of NF-κB activation in lipopolysaccharide-induced BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tenuifoliside B: In Vitro Application Notes and Protocols for Neuroprotection and Anti-inflammatory Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the neuroprotective and anti-inflammatory properties of Tenuifoliside B in vitro. This compound is a natural compound isolated from the roots of Polygala tenuifolia, a plant with a long history of use in traditional medicine for cognitive enhancement and treating inflammatory ailments. The following protocols are based on established methodologies for cell culture-based assays.

Neuroprotective Effects of this compound in Neuronal Cell Culture

This section outlines the protocol for assessing the neuroprotective potential of this compound against corticosterone-induced neuronal injury in PC12 cells, a common model for neurodegenerative disease research.

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound.

Protocol: Neuroprotection Against Corticosterone-Induced Injury in PC12 Cells

1. Cell Culture and Maintenance:

- Culture PC12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Plating:

- Seed PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well.

- Allow cells to adhere and grow for 24 hours.

3. This compound Pre-treatment:

- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.